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Ethyl 2-(trimethylsilylmethyl)acrylate

Cat. No.: B1588060
CAS No.: 74976-84-4
M. Wt: 186.32 g/mol
InChI Key: HSEYTIDQGJXPIF-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Modern Synthesis

Organosilicon compounds, which contain carbon-silicon bonds, are pivotal in contemporary organic chemistry, serving as essential reagents, intermediates, and protective groups. encyclopedia.pubchemicalbook.comresearchgate.net Their utility stems from the unique properties of the silicon atom compared to carbon. The C-Si bond is longer and weaker than a C-C bond, while Si-O and Si-F bonds are significantly stronger. soci.orgwikipedia.org Silicon is also more electropositive than carbon, which polarizes the C-Si bond and influences the reactivity of adjacent functional groups. wikipedia.org

These characteristics are exploited in a multitude of synthetic applications. For instance, the β-silicon effect, where a silicon atom stabilizes a positive charge at the β-position, is fundamental to the reactivity of allylsilanes and vinylsilanes. soci.org Organosilicon compounds are widely used in:

Carbon-Carbon Bond Formation: Allylsilanes, vinylsilanes, and silyl (B83357) enol ethers are key nucleophiles in reactions that form new C-C bonds with high regio- and stereocontrol. scispace.com

Reduction and Oxidation Reactions: Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for reduction.

Protecting Groups: The trimethylsilyl (B98337) (TMS) group is a common protecting group for alcohols, amines, and other functional groups due to its ease of introduction and selective removal. encyclopedia.pub

Polymer Chemistry: Organosilicon compounds, particularly siloxanes, are precursors to a vast array of silicone polymers used in materials from sealants to medical devices. encyclopedia.pubwikipedia.org

The stability, low toxicity, and diverse reactivity of organosilicon compounds have made them indispensable tools for the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.netresearchgate.net

Historical Context and Evolution of Research on Ethyl 2-(trimethylsilylmethyl)acrylate and Related Silanes

The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts first synthesized tetraethylsilane. encyclopedia.pubwikipedia.org However, the widespread application of organosilicon compounds in synthesis began much later. The development of the "Direct Process" for producing methyl chlorosilanes in the 1940s made key silicon-containing starting materials readily available, paving the way for industrial and academic exploration. encyclopedia.pubchemicalbook.com

Research into allylsilanes, the class of compounds to which this compound belongs, gained momentum in the latter half of the 20th century. scispace.com Scientists recognized their potential as stable and versatile carbon nucleophiles for forming C-C bonds. scispace.comresearchgate.net Early work focused on understanding their fundamental reactivity with electrophiles.

The evolution of research has been marked by the development of increasingly sophisticated methods for synthesizing functionalized allylsilanes. acs.org Numerous synthetic routes have been established, including:

Palladium-catalyzed silylation of allylic alcohols. organic-chemistry.orgorganic-chemistry.org

Nickel-catalyzed cross-coupling of silylzinc reagents with allyl alcohols. acs.org

Silylcupration of allenes. nih.gov

Reactions of bimetallic reagents containing both silicon and tin. tandfonline.comtandfonline.com

These advancements have enabled the preparation of highly substituted and functionalized allylsilanes, including this compound, allowing for their use in more complex synthetic strategies. acs.orgorganic-chemistry.org

Unique Reactivity Profile of this compound: Dual Role as Nucleophile and Electrophile Precursor

The distinct reactivity of this compound arises from the two key functional motifs within its structure: the allylsilane system and the α,β-unsaturated ester (acrylate) system. This duality allows it to act as a precursor to both nucleophilic and electrophilic species.

Nucleophilic Character (Allylsilane Moiety): The defining reaction of allylsilanes is their Lewis acid-mediated addition to electrophiles, such as aldehydes, ketones, and acid chlorides. scispace.com In this process, the double bond acts as the nucleophile, attacking the electrophile. The reaction proceeds with a characteristic transposition of the double bond, driven by the stabilization of the transient carbocation intermediate by the β-silicon atom (the β-effect). soci.org This makes the allylsilane portion of this compound a potent nucleophilic partner in carbon-carbon bond-forming reactions. scispace.comresearchgate.net

Electrophilic Character (Acrylate Moiety): The acrylate (B77674) portion of the molecule is a classic Michael acceptor. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles. This reaction, known as a Michael addition or conjugate addition, is a fundamental method for forming carbon-carbon or carbon-heteroatom bonds.

This "bifunctional" nature, where a nucleophilic precursor (the allylsilane) and an electrophilic center (the acrylate) coexist, makes this compound a valuable synthon. nih.gov It can participate in tandem or sequential reactions, where one part of the molecule reacts selectively, leaving the other for subsequent transformation. For example, functionalized allylsilanes containing both a nucleophilic allylsilane unit and an electrophilic functional group can undergo intramolecular cyclizations to form various ring structures. nih.gov

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related functionalized allylsilanes is driven by several key objectives aimed at expanding their synthetic utility.

Development of Novel Synthetic Methods: A primary goal is the creation of new, efficient, and stereoselective methods for the synthesis of these compounds. acs.orgorganic-chemistry.org Research focuses on developing novel catalytic systems, often using transition metals like palladium or nickel, that operate under mild conditions, tolerate a wide range of functional groups, and are environmentally benign. organic-chemistry.orgorganic-chemistry.orgacs.org

Exploration of Reactivity and Mechanism: Researchers continue to investigate the reactivity of these compounds with a diverse array of electrophilic and nucleophilic partners. This includes studying the mechanisms of these reactions to better control their regio- and stereochemical outcomes. scispace.comnih.gov

Application in Total Synthesis: A major objective is to apply these building blocks to the total synthesis of complex organic molecules, such as natural products. acs.orgorganic-chemistry.org The ability to introduce intricate fragments with high stereochemical control makes these silanes powerful tools for constructing challenging molecular frameworks.

Synthesis of Cyclic Systems: There is significant interest in using the dual reactivity of compounds like this compound in intramolecular reactions to construct carbocyclic and heterocyclic rings, which are common motifs in biologically active molecules. nih.gov

Polymer Chemistry: Acrylate monomers are fundamental in polymer science. Research may also explore the incorporation of silicon-containing acrylates like this compound into polymers to create materials with novel thermal, mechanical, or surface properties. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 74976-84-4 sigmaaldrich.comsigmaaldrich.comscbt.com
Molecular Formula C₉H₁₈O₂Si sigmaaldrich.comscbt.com
Molecular Weight 186.32 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com
Appearance Liquid sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Density 0.897 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 70-72 °C at 10 mmHg sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.438 sigmaaldrich.comsigmaaldrich.com

| Flash Point | 61 °C (141.8 °F) - closed cup | sigmaaldrich.comsigmaaldrich.com |

Table 2: Selected Synthetic Methods for Allylsilanes

Method Catalysts/Reagents Substrates Key Features References
Palladium-Catalyzed Silylation Pd(BF₄)₂(MeCN)₄, Hexamethyldisilane Allylic Alcohols Mild, neutral conditions; high regio- and stereoselectivity. organic-chemistry.org
Nickel-Catalyzed Cross-Coupling NiCl₂(PMe₃)₂, Silylzinc reagents (e.g., PhMe₂SiZnCl) Allyl Alcohols Broad substrate scope, tolerates various functional groups. acs.org
Silylcupration of Allenes Silylcyanocuprates Allenes, Electrophiles (e.g., enones) Provides functionalized allylsilanes for intramolecular cyclizations. nih.gov
Julia Homoallylic Transposition (Dimethylphenylsilyl)methyl cerium chloride, MgI₂ etherate Cyclopropyl Ketones One-pot procedure for highly substituted, functionalized allylsilanes. acs.orgnih.gov

| Reaction of Bimetallic Reagents | 3-(Tributylstannyl)-2-(trimethylsilylmethyl)propene | Acid Chlorides, Aldehydes | Thermal reaction without catalyst; selective reaction at the allylstannane site. | tandfonline.comtandfonline.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2Si B1588060 Ethyl 2-(trimethylsilylmethyl)acrylate CAS No. 74976-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(trimethylsilylmethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEYTIDQGJXPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399426
Record name Ethyl 2-(trimethylsilylmethyl)acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74976-84-4
Record name Ethyl 2-(trimethylsilylmethyl)acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(trimethylsilylmethyl)acrylate
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Synthetic Methodologies for Ethyl 2 Trimethylsilylmethyl Acrylate and Its Precursors

Established Synthetic Pathways for the Core Structure

The construction of the ethyl 2-(trimethylsilylmethyl)acrylate core structure has traditionally relied on well-established olefination and carbanion-based reactions. These methods provide reliable, albeit sometimes challenging, routes to the target molecule.

Wittig and Horner-Wadsworth-Emmons Reaction Approaches

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the formation of carbon-carbon double bonds and represent a logical approach to the synthesis of this compound. berkeley.eduwikipedia.orgscribd.com These reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound.

In the context of synthesizing the target molecule, a plausible Wittig approach would involve the reaction of a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, with (trimethylsilyl)formaldehyde. enamine.net The ylide, typically prepared by treating the corresponding phosphonium (B103445) salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com This is followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. berkeley.eduyoutube.com The stereoselectivity of the Wittig reaction is dependent on the stability of the ylide; stabilized ylides, like the one derived from ethyl (triphenylphosphoranylidene)acetate, generally favor the formation of the (E)-isomer. berkeley.edu

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often advantageous route. wikipedia.org This modification of the Wittig reaction utilizes a phosphonate-stabilized carbanion, which is typically more nucleophilic than the corresponding ylide. wikipedia.org A potential HWE synthesis of this compound would employ the reaction of the anion of triethyl phosphonoacetate with (trimethylsilyl)formaldehyde. wikipedia.orgwikipedia.orgenamine.net A key benefit of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture compared to the often-problematic separation of triphenylphosphine oxide in the Wittig reaction. berkeley.edu The HWE reaction generally provides excellent selectivity for the (E)-alkene. wikipedia.orgresearchgate.net

A significant challenge in both approaches is the preparation and handling of the (trimethylsilyl)formaldehyde precursor, which can be unstable.

ReactionKey ReagentsTypical ByproductStereoselectivity
Wittig Reaction Ethyl (triphenylphosphoranylidene)acetate, (trimethylsilyl)formaldehydeTriphenylphosphine oxideGenerally (E)-selective with stabilized ylides
Horner-Wadsworth-Emmons Reaction Triethyl phosphonoacetate, (trimethylsilyl)formaldehyde, Base (e.g., NaH, NaOMe)Dialkyl phosphate saltHigh (E)-selectivity

Approaches via Alpha-Silyl Carbanion Chemistry

The unique stabilizing effect of a silicon atom on an adjacent carbanion (α-effect) provides another powerful strategy for the synthesis of this compound. This approach typically involves the generation of an α-silyl carbanion, which then acts as a nucleophile.

One potential route is the conjugate addition of a trimethylsilylmethyl organometallic reagent, such as trimethylsilylmethylmagnesium chloride or a silyl (B83357) cuprate, to an appropriate acetylene (B1199291) derivative like ethyl propiolate. organic-chemistry.orgrichmond.edursc.org The silyl cuprate, formed from a silyllithium reagent and a copper(I) salt, can add to the β-position of the propiolate, followed by protonation to yield the desired α-(trimethylsilylmethyl)acrylate. rsc.org The regioselectivity of this addition is a critical factor.

Another approach involves the reaction of an α-silyl carbanion with an electrophile that can be converted to the acrylate (B77674) functionality. For instance, the addition of a trimethylsilylmethyl carbanion to a suitable carbonyl compound, followed by further transformations, could lead to the target molecule. The generation of the α-silyl carbanion can be achieved by deprotonation of a suitable precursor with a strong base.

Advanced and Emerging Synthetic Strategies

Recent advancements in synthetic chemistry offer more efficient, sustainable, and scalable methods for the preparation of this compound and its analogues. These strategies focus on catalytic routes, green chemistry principles, and the use of flow chemistry.

Catalytic Routes to this compound Analogues

Catalytic methods provide an atom-economical and efficient alternative to stoichiometric reactions. The catalytic hydrosilylation of alkynes is a prominent strategy for the synthesis of vinylsilanes and could be adapted for the synthesis of the target molecule. wikipedia.org This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond, typically catalyzed by transition metal complexes, most notably those of platinum. nih.gov For instance, the catalytic hydrosilylation of ethyl propiolate with a suitable hydrosilane in the presence of a platinum catalyst could potentially yield a precursor to this compound. The regioselectivity of the hydrosilylation is a key challenge, as both α- and β-silylated products can be formed. researchgate.net

Another emerging catalytic approach is the direct C-H functionalization. Catalytic silylation of allylic C(sp³)–H bonds in simple alkenes has been developed, offering a direct route to allylsilanes. research.csiro.au While not directly applied to the synthesis of the target molecule, the principles could be extended to the silylation of a suitable acrylate precursor.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be addressed by employing solvent-free reaction conditions, using less toxic reagents, and developing more atom-economical pathways.

For instance, solvent-free Wittig reactions have been developed, often proceeding with high yield and excellent stereoselectivity. researchgate.net These methods can reduce the environmental impact associated with the use and disposal of organic solvents. The use of heterogeneous catalysts, which can be easily separated and recycled, is another key aspect of green chemistry. The development of solid-supported catalysts for olefination reactions or catalytic silylations aligns with these principles.

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages for the synthesis of fine chemicals, including improved safety, scalability, and efficiency. mdpi.comresearchgate.netflowchemistrysociety.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities.

The synthesis of acrylates and the execution of Wittig-type reactions have been successfully demonstrated in flow systems. mdpi.com A flow process for the synthesis of this compound could involve pumping the reagents, such as the phosphonate (B1237965) and aldehyde for an HWE reaction, through a heated reactor coil. This would allow for rapid optimization of reaction conditions and could enable a safer and more scalable production process compared to traditional batch methods. The use of immobilized reagents or catalysts in packed-bed reactors within a flow system can further simplify purification and product isolation. researchgate.net The development of continuous flow processes for the production of organosilicon monomers is an area of growing interest, promising more efficient and sustainable manufacturing. rsc.org

Stereoselective Synthesis and Chiral Induction with this compound Derivatives

The introduction of chirality into molecules containing the 2-(trimethylsilylmethyl)acrylate framework is a critical area of research for the development of advanced materials and complex organic molecules. Stereoselective transformations, including diastereoselective and enantioselective reactions, allow for the precise control of the three-dimensional arrangement of atoms, which is crucial for determining the biological activity and physical properties of the final products.

While specific documented examples of stereoselective reactions involving this compound itself are not widely available in publicly accessible literature, the principles of asymmetric synthesis can be applied to its derivatives. Research on structurally similar compounds, such as other acrylate derivatives, provides a foundational understanding of the potential methodologies for achieving chiral induction with this specific substrate. These methods typically involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents to influence the stereochemical outcome of a reaction.

A notable example in a related system involves the highly stereoselective addition-elimination reaction of nucleophiles with Ethyl 3,3-difluoro-2-[(trimethylsilyl)methyl]propenoate. acs.org This reaction highlights the potential for achieving high levels of stereocontrol in molecules bearing the 2-[(trimethylsilyl)methyl]propenoate core structure. The presence of the difluoro group significantly influences the electronic properties and reactivity of the double bond, facilitating stereocontrolled transformations. Although this example does not directly use this compound, it demonstrates a successful strategy for achieving stereoselectivity in a closely related derivative.

The broader field of asymmetric synthesis of chiral organosilicon compounds often utilizes transition metal-catalyzed stereoselective C-H activation and silylation. rsc.org These methods can construct various types of chirality, including central, axial, planar, and helical, by employing a transition metal catalyst in conjunction with a chiral ligand. Such catalytic systems could theoretically be adapted for the asymmetric functionalization of this compound or its derivatives, for instance, in conjugate addition reactions where a chiral catalyst could direct the approach of a nucleophile to one face of the double bond over the other.

General strategies for the construction of chiral molecules often fall into two main categories: enantioselective catalysis and asymmetric synthesis using chiral auxiliaries. hilarispublisher.com

Enantioselective Catalysis: This approach involves the use of a small amount of a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, to generate a large amount of an enantioenriched product. For a substrate like this compound, a chiral Lewis acid could be employed to coordinate to the carbonyl group, rendering one face of the α,β-unsaturated system more susceptible to nucleophilic attack.

Chiral Auxiliaries: In this method, the achiral substrate is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. For this compound, the ethyl ester could be replaced with a chiral alcohol, forming a chiral acrylate ester. This chiral auxiliary would then influence the stereoselectivity of reactions such as Diels-Alder cycloadditions or Michael additions.

While the direct application of these stereoselective methods to this compound is not extensively documented, the established principles of asymmetric synthesis provide a clear roadmap for future research in this area. The development of such methodologies would be of significant interest for the synthesis of novel, enantiomerically pure organosilicon compounds.

Reactivity and Mechanistic Investigations of Ethyl 2 Trimethylsilylmethyl Acrylate

Reactions Involving the Acrylate (B77674) Moiety

The reactivity of ethyl 2-(trimethylsilylmethyl)acrylate is dominated by the electron-withdrawing nature of the ester group, which activates the carbon-carbon double bond towards nucleophilic attack and participation in cycloaddition reactions.

Diels-Alder Cycloadditions as Dienophile

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and this compound can serve as an effective dienophile. masterorganicchemistry.com In this role, it reacts with a conjugated diene to form a cyclohexene (B86901) derivative. The presence of the electron-withdrawing ester group on the dienophile generally accelerates the reaction rate. masterorganicchemistry.com

The fundamental process involves the interaction of the diene and the dienophile, where two new sigma bonds are formed at the expense of two pi bonds. masterorganicchemistry.com The trimethylsilylmethyl group, while not directly participating in the electronic nature of the dienophile's double bond, can influence the steric course of the reaction.

Regioselectivity and Stereoselectivity in Diels-Alder Reactions

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the possibility of forming different constitutional isomers, known as regioisomers, arises. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds in a way that the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For dienophiles with an electron-withdrawing group, such as an ester, the β-carbon is the most electrophilic position.

Regioselectivity: In reactions with 1-substituted dienes, the "ortho" (1,2) product is typically favored. masterorganicchemistry.com With 2-substituted dienes, the "para" (1,4) product is the major isomer. masterorganicchemistry.com The formation of the "meta" (1,3) product is generally disfavored. masterorganicchemistry.com This selectivity can be rationalized by considering the resonance structures of the reactants and aligning the atoms with the largest orbital coefficients in the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). libretexts.org

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com For instance, if the substituents on the dienophile are cis, they will remain cis in the cyclohexene product. youtube.com Furthermore, the reaction can proceed through two different transition states, leading to either endo or exo products. libretexts.org The endo product is often favored due to secondary orbital overlap, an attractive interaction between the p-orbitals of the electron-withdrawing group on the dienophile and the p-orbitals of the central carbons of the diene. libretexts.org However, steric hindrance can sometimes lead to the preferential formation of the exo product. libretexts.org

Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions

Reactant Type Major Product Controlling Factors
Unsymmetrical Diene + Unsymmetrical Dienophile Regioisomers ("ortho" or "para") Electronic effects, Frontier Molecular Orbital interactions masterorganicchemistry.comlibretexts.org
Stereoisomeric Dienophile Stereospecific product (retention of stereochemistry) Concerted reaction mechanism youtube.com
General Reaction Endo or exo diastereomers Secondary orbital overlap (endo favored), Steric hindrance (exo favored) libretexts.org
Catalyzed vs. Uncatalyzed Diels-Alder Pathways

Diels-Alder reactions can be performed under thermal conditions (uncatalyzed) or with the use of a catalyst, typically a Lewis acid. Lewis acid catalysts can significantly enhance the rate and selectivity of the reaction. They coordinate to the carbonyl oxygen of the ester group in this compound, which further lowers the energy of the dienophile's LUMO. This increased polarization of the dienophile leads to a stronger interaction with the diene's HOMO, accelerating the reaction. Catalysis can also influence the regioselectivity and diastereoselectivity, often leading to higher yields of a single desired isomer compared to the uncatalyzed reaction. For instance, in some cases, the use of a catalyst can favor the formation of the endo product even more strongly.

Table 2: Comparison of Catalyzed and Uncatalyzed Diels-Alder Reactions

Feature Uncatalyzed Pathway Catalyzed Pathway
Reaction Rate Slower Faster
Reaction Conditions Often requires higher temperatures Can proceed at lower temperatures
Selectivity May be lower Often higher regioselectivity and stereoselectivity
Mechanism Concerted thermal cycloaddition Lewis acid coordination to the dienophile, lowering LUMO energy

Michael Addition Reactions as Nucleophilic Acceptor

This compound can act as a Michael acceptor in conjugate addition reactions. libretexts.org This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated carbonyl system. libretexts.org The best Michael donors are typically stabilized enolates, such as those derived from β-keto esters, malonic esters, or β-diketones. libretexts.org

The mechanism proceeds via the attack of the nucleophilic enolate on the electrophilic β-carbon of the acrylate, forming a new carbon-carbon bond and an intermediate enolate, which is then protonated to yield the 1,5-dicarbonyl addition product. libretexts.org The reaction is typically catalyzed by a base, which is used to generate the nucleophilic enolate from the Michael donor. researchgate.net

Table 3: Key Components in a Michael Addition Reaction

Component Role Examples
Michael Acceptor Electrophile This compound, α,β-unsaturated ketones, aldehydes, esters libretexts.org
Michael Donor Nucleophile β-keto esters, malonic esters, β-diketones libretexts.org
Catalyst Base Sodium ethoxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) libretexts.orgresearchgate.net

Hydroamination and Related Addition Reactions

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon double bond, is a valuable transformation for the synthesis of β-amino acids and their derivatives. This compound can undergo hydroamination with primary and secondary amines. These reactions can be catalyzed by various methods, including the use of heterogeneous catalysts like zeolites or metal complexes. researchgate.netberkeley.edu

For activated olefins like acrylates, the reaction typically yields the anti-Markovnikov adduct as the major product. researchgate.net The reaction of ethyl acrylate with aniline, for example, has been shown to produce N-[2-(ethoxycarbonyl)ethyl]aniline with high selectivity when catalyzed by certain zeolites or montmorillonite (B579905) clays. researchgate.net While specific studies on this compound are less common, the reactivity is expected to be analogous to other acrylates. The reaction conditions, such as the choice of catalyst and temperature, can influence the reaction rate and the formation of potential byproducts, such as double addition products. researchgate.net

Table 4: Catalysts for the Hydroamination of Acrylates

Catalyst Type Examples Notes
Heterogeneous Catalysts H-BEA, H-FAU zeolites, Montmorillonite clay K-10 researchgate.net Can provide high selectivity for the mono-addition product. researchgate.net
Transition Metal Catalysts Various metal/ligand combinations berkeley.edu Can be identified through high-throughput screening methods. berkeley.edu

Hydroformylation Reactions and Selectivity

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This reaction converts alkenes into aldehydes. When applied to an α,β-unsaturated ester like this compound, hydroformylation can lead to the formation of different isomeric aldehyde products. The regioselectivity of the reaction is a key consideration, as the formyl group can add to either the α- or β-carbon of the double bond.

The selectivity is highly dependent on the catalyst system used, which typically consists of a transition metal complex (often rhodium or cobalt) and various ligands. By carefully choosing the ligands, temperature, and pressure, the reaction can be directed towards the desired regioisomer. For acrylates, the formation of the α-formyl ester, which is a precursor to valuable dicarboxylic acid derivatives, is often the target. However, achieving high selectivity can be challenging due to competing isomerization and hydrogenation side reactions.

Reactions Involving the Trimethylsilylmethyl Group

The presence of the trimethylsilylmethyl group is central to the reactivity of this compound. This group can be involved in carbanion-based transformations like the Peterson olefination, or it can be cleaved through desilylation reactions.

The Peterson olefination is a powerful method for the synthesis of alkenes, serving as a silicon-based alternative to the Wittig reaction. wikipedia.orglscollege.ac.in The process involves the reaction of an α-silyl carbanion with a ketone or an aldehyde. wikipedia.org The carbanion required for the reaction can be generated by the deprotonation of the carbon alpha to the silicon atom. In the case of this compound, deprotonation of the methylene (B1212753) group attached to the silicon atom creates a stabilized α-silyl carbanion.

The general mechanism begins with the addition of the α-silyl carbanion to the carbonyl compound, which, after aqueous workup, forms diastereomeric β-hydroxysilane adducts. organic-chemistry.org These intermediates then eliminate to yield the final alkene. organic-chemistry.org

A significant advantage of the Peterson olefination is the ability to control the stereochemistry (E/Z) of the resulting alkene. wikipedia.org This is achieved by controlling the elimination pathway of the β-hydroxysilane intermediate. wikipedia.orgnrochemistry.com Although for stabilized carbanions the intermediate is transient, the principles of stereocontrol remain fundamental to the reaction's utility.

There are two primary elimination pathways:

Base-induced syn-elimination: Treatment of the β-hydroxysilane with a base (e.g., sodium hydride, potassium hydride) results in a concerted syn-elimination. wikipedia.orgnrochemistry.com This pathway is believed to proceed through a pentacoordinate 1,2-oxasiletanide intermediate. organic-chemistry.org

Acid-catalyzed anti-elimination: In the presence of an acid (e.g., sulfuric acid, p-toluenesulfonic acid), the elimination occurs via an anti-periplanar transition state, analogous to an E2 elimination. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Therefore, by isolating a specific diastereomer of the β-hydroxysilane and choosing either acidic or basic conditions, one can selectively synthesize either the (E)- or (Z)-alkene. wikipedia.orgnrochemistry.com When the intermediate cannot be isolated, as is common with substrates like this compound, the stereochemical outcome is often determined by the reaction conditions and the thermodynamics of the products formed.

Several strategies exist to activate the substrates for the Peterson olefination. Activation can refer to the initial generation of the α-silyl carbanion or the promotion of the final elimination step.

Carbanion Generation: The most common method for generating the α-silyl carbanion is through deprotonation using a strong base. nrochemistry.com Organolithium reagents are frequently employed for this purpose.

Elimination Promotion: The elimination of the β-hydroxysilane to form the alkene can be promoted under various conditions. For intermediates derived from non-stabilized carbanions, which are often stable enough to be isolated, the choice of acid or base dictates the stereochemical outcome. wikipedia.orgnrochemistry.com Catalytic approaches have also been developed to render the elimination more efficient and tolerant of various functional groups. For instance, a catalytic amount of a strong Brønsted acid, such as bistriflimide (HNTf2), can effectively promote the reaction at room temperature.

A summary of common activation and elimination strategies is presented below.

Step Strategy Reagents/Conditions Purpose Reference
Carbanion GenerationDeprotonationOrganolithium Reagents (e.g., n-BuLi), (Trimethylsilyl)methyllithiumFormation of the α-silyl carbanion nucleophile. organicchemistrydata.orgnrochemistry.com
EliminationBase-InducedSodium Hydride (NaH), Potassium Hydride (KH), Potassium tert-butoxide (t-BuOK)Promotes syn-elimination to form one stereoisomer. lscollege.ac.innrochemistry.com
EliminationAcid-CatalyzedSulfuric Acid (H₂SO₄), Acetic Acid (AcOH), BF₃·OEt₂Promotes anti-elimination to form the opposite stereoisomer. nrochemistry.com

The trimethylsilyl (B98337) group in this compound can be cleaved under certain conditions. This desilylation is a characteristic reaction of organosilanes. While specific studies on the desilylation of this compound are not prominent, the reactivity can be inferred from analogous structures. Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving silicon-carbon bonds due to the high strength of the resulting silicon-fluorine bond. In some cases, this cleavage can be part of a coupled reaction, such as an elimination-desilylation process.

The reaction of the α-silyl carbanion derived from this compound with carbonyl compounds (aldehydes and ketones) is the Peterson olefination, as detailed in section 3.2.1.

This nucleophilic carbanion can also react with epoxides. The reaction involves the nucleophilic attack of the α-silyl carbanion on one of the epoxide carbons, leading to the ring-opening of the epoxide. This process forms a γ-hydroxysilane (a β-hydroxy silane (B1218182) relative to the silyl (B83357) group's original position), which can subsequently undergo elimination to form an alkene, effectively extending the carbon chain. organicchemistrydata.org

Peterson Olefination Reactions with this compound Intermediates

Polymerization Mechanisms of this compound

As a substituted acrylate, this compound is expected to undergo polymerization through mechanisms common to this class of monomers, primarily radical and anionic polymerization. cmu.eduacs.org The presence of the bulky trimethylsilylmethyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Radical Polymerization: This is a common method for polymerizing acrylates and silyl-functionalized acrylates. acs.orggoogle.com The process is typically initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide). The resulting radical adds to the double bond of the acrylate monomer, generating a new radical species that propagates the chain. acs.org Silyl acrylate copolymers are used in applications such as self-polishing antifouling coatings, where the silyl ester hydrolyzes in seawater to control the release of active agents. akzonobel.com

Anionic Polymerization: Anionic polymerization of acrylates is a more controlled process but is also more sensitive. cmu.edu It is initiated by a strong nucleophile, such as an organolithium compound, which adds to the acrylate double bond to create a propagating carbanion (an enolate). cmu.eduacs.org This "living" polymerization can produce polymers with well-defined molecular weights and low dispersity. However, side reactions, such as nucleophilic attack on the ester carbonyl group, can complicate the process, often requiring low temperatures (-78 °C) and specialized initiating systems to achieve control. acs.org Group transfer polymerization (GTP), which involves a silyl ketene (B1206846) acetal (B89532) as the initiator, is another controlled method suitable for acrylate monomers. cmu.edu The bulky trimethylsilylmethyl substituent on this compound would likely affect the rate of propagation and the tacticity of the resulting polymer chain in both radical and anionic processes.

Advanced Spectroscopic and Computational Characterization of Ethyl 2 Trimethylsilylmethyl Acrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Routine Identification

While standard 1D ¹H and ¹³C NMR are routinely used for confirming the basic structure of Ethyl 2-(trimethylsilylmethyl)acrylate, more advanced NMR techniques offer deeper insights into its complex three-dimensional structure and the microstructure of its polymers.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

Multi-dimensional NMR spectroscopy is instrumental in unambiguously assigning the proton and carbon signals of this compound, especially for resolving ambiguities that may arise from signal overlap in 1D spectra.

Correlated Spectroscopy (COSY): A 2D COSY experiment would reveal the scalar couplings between protons. For this compound, this would primarily show correlations between the protons of the ethyl group (the triplet of the methyl protons and the quartet of the methylene (B1212753) protons) and potentially weak long-range couplings involving the vinyl protons and the trimethylsilylmethyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum directly correlates each proton to its attached carbon atom. This is crucial for the definitive assignment of the carbon signals. For instance, the protons of the trimethylsilyl (B98337) group, appearing as a sharp singlet in the ¹H spectrum, would correlate to the corresponding carbon signal in the ¹³C spectrum. Similarly, the vinyl protons, the methylene protons of the silylmethyl group, and the protons of the ethyl ester group would each show a cross-peak with their respective carbon atoms.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

Proton SignalCOSY CorrelationsHSQC Correlation (Carbon)HMBC Correlations (Carbon)
-Si(CH₃)₃ NoneC-SiC-CH₂-Si
-CH₂-Si Vinyl protonsC-CH₂-SiC-Si, C=C (quat), C=O
Vinyl =CH₂ -CH₂-SiC=CC=C (quat), C=O, C-CH₂-Si
-O-CH₂-CH₃ -O-CH₂-CH₃C-OC=O, C-CH₃
-O-CH₂-CH₃ -O-CH₂-CH₃C-CH₃C-O

Solid-State NMR Studies of Derived Polymers

For the characterization of polymers derived from this compound, solid-state NMR (ssNMR) is an indispensable tool. nist.gov Unlike solution NMR, ssNMR provides information about the structure, dynamics, and morphology of the polymer in its solid form. nist.govchemicalbook.com

High-resolution solid-state ¹³C NMR, employing techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), can provide insights into the tacticity of the polymer chain (i.e., the stereochemical arrangement of the side chains). Different tacticities (isotactic, syndiotactic, atactic) result in distinct chemical shifts for the backbone and side-chain carbons, allowing for the quantification of the stereoregularity of the polymer. This is crucial as tacticity significantly influences the physical and mechanical properties of the polymer. nist.gov

Furthermore, ssNMR relaxation time measurements (T₁, T₁ρ) can probe the molecular dynamics of different parts of the polymer, such as the mobility of the trimethylsilylmethyl side chains versus the polymer backbone, over a wide range of timescales. nist.gov This information is vital for understanding the material's thermal properties and mechanical behavior.

Mass Spectrometry (MS) Techniques for Mechanistic and Product Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of this compound and for analyzing the products of its reactions, including polymerization.

High-Resolution Mass Spectrometry (HRMS) for Reaction Products

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of reaction products with a high degree of confidence. In the context of reactions involving this compound, such as polymerization or functionalization, HRMS can be used to:

Confirm the structure of oligomers and polymers: By accurately determining the mass of polymer chains, it is possible to verify the repeating unit and identify the end groups.

Identify byproducts: In any chemical reaction, side reactions can lead to the formation of impurities. HRMS is a sensitive tool for detecting and identifying these byproducts, which is crucial for optimizing reaction conditions and ensuring product purity.

Analyze reaction intermediates: In mechanistic studies, HRMS can be used to detect and identify transient intermediates, providing valuable insights into the reaction pathway.

For example, in a controlled polymerization reaction, HRMS could be used to analyze the resulting polymer and confirm that the molecular weight distribution is narrow and that the end groups are as expected from the initiator and terminating agents used.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). By analyzing the resulting fragment ions (product ions), it is possible to deduce the structure of the precursor ion and understand its fragmentation pathways. sigmaaldrich.com

For this compound, MS/MS studies would be crucial for understanding its behavior under ionization. Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (M-15) or the entire trimethylsilyl group. sigmaaldrich.compaint.org For the acrylate (B77674) moiety, characteristic fragmentations would include cleavage of the ester group. akzonobel.com

A hypothetical fragmentation analysis for the molecular ion of this compound ([M]+•) might reveal the following key fragments:

m/zProposed Fragment
M-15 [M - CH₃]⁺
M-29 [M - C₂H₅]⁺ (loss of ethyl radical)
M-45 [M - OC₂H₅]⁺ (loss of ethoxy radical)
M-73 [M - Si(CH₃)₃]⁺
73 [Si(CH₃)₃]⁺

Analyzing the fragmentation patterns of reaction products and their derivatives by MS/MS can provide detailed structural information that is often complementary to NMR data.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying the conformational isomers of molecules.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrational modes:

C=O Stretch: A strong band in the IR spectrum, typically around 1720 cm⁻¹, corresponding to the carbonyl group of the ester.

C=C Stretch: A band in the region of 1630-1640 cm⁻¹, characteristic of the acrylate double bond.

Si-C Stretch and Rocking Modes: Vibrations involving the trimethylsilyl group would appear in the fingerprint region of the spectrum. For example, the symmetric and asymmetric rocking modes of the Si(CH₃)₃ group are expected in the 840-860 cm⁻¹ and 750-760 cm⁻¹ regions, respectively.

C-O Stretches: Bands associated with the C-O single bonds of the ester group would be present in the 1100-1300 cm⁻¹ range.

C-H Stretches: Bands corresponding to the stretching vibrations of the various C-H bonds (vinyl, alkyl) would be observed in the 2800-3100 cm⁻¹ region.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of different possible conformers of this compound. By comparing the calculated spectra with the experimental IR and Raman spectra, it is possible to identify the most stable conformer(s) present in the sample and to make a detailed assignment of the observed vibrational bands. This approach has been successfully applied to other acrylate systems to elucidate their conformational preferences.

X-ray Crystallography of this compound Adducts or Derived Compounds

Single-crystal X-ray crystallography stands as an unequivocal method for determining the three-dimensional atomic arrangement of a molecule, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, which is a liquid at room temperature, crystallographic analysis would necessitate either cooling to a crystalline solid phase or, more commonly, reacting it to form a solid, crystalline derivative or adduct.

Currently, a search of crystallographic databases reveals no publicly available crystal structure for this compound itself or its immediate adducts. However, the principles of such an analysis can be understood from studies on related functionalized acrylate compounds. For instance, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate demonstrates how non-covalent interactions, such as C—H⋯O and C—H⋯N hydrogen bonds, dictate the three-dimensional packing in the crystal lattice, leading to the formation of specific structural motifs like inversion dimers. In some cases, molecules with flexible side chains, like the ethyl group in acrylates, can exhibit conformational disorder within the crystal, which can be modeled to understand the molecule's flexibility.

Should a crystalline derivative of this compound be synthesized—for example, through a Diels-Alder reaction or by forming a co-crystal with a suitable partner—X-ray diffraction would provide invaluable information. Key insights would include:

Conformation: The precise solid-state conformation of the acrylate and trimethylsilylmethyl moieties, including the torsion angles around the C-C and C-Si bonds.

Intermolecular Interactions: Identification of weak interactions, such as C-H···O or C-H···π interactions, which would govern the crystal packing. The bulky trimethylsilyl group would significantly influence these packing arrangements.

Stereochemistry: For chiral derivatives, X-ray crystallography can be used to unambiguously determine the absolute stereochemistry.

The table below illustrates the type of crystallographic data that would be obtained from such an experiment on a hypothetical crystalline derivative.

Table 1: Representative Crystallographic Data for a Hypothetical Derivative
ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the crystal's asymmetric unit.C15H22O4Si
Formula WeightThe molar mass of the chemical formula unit.310.42 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 95.1°
Volume (V)The volume of the unit cell.1910 ų
ZThe number of formula units per unit cell.4
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045 (4.5%)

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding molecular properties and reactivity, offering insights that can be difficult to obtain through experimental means alone. drexel.edu

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. dtic.mil By approximating the many-body Schrödinger equation, DFT allows for the calculation of molecular geometries, energies, and electronic properties with a favorable balance of accuracy and computational cost. youtube.com

For this compound, DFT calculations can elucidate several key characteristics:

Molecular Geometry: Optimization of the ground state geometry can predict bond lengths, bond angles, and dihedral angles, revealing the most stable conformation of the molecule. Studies on similar acrylates, like 2-ethylhexyl acrylate, have used DFT to identify stable s-cis and s-trans conformers. researchgate.net

Electronic Properties: DFT can map the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these frontier orbitals are crucial for predicting reactivity. The electron-releasing nature of the C-Si bond is known to stabilize a positive charge in the β-position (the β-silyl effect), which would be reflected in the HOMO distribution and influence the molecule's reaction with electrophiles.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the reaction of allylsilanes with carbonyl compounds has been studied theoretically, showing that reactivity correlates with the local acidic strength at the silicon center.

Reaction Mechanisms: DFT can be used to model reaction pathways, including locating transition states and calculating activation barriers. This is particularly relevant for understanding polymerization mechanisms or its characteristic reactions, such as the Hosomi-Sakurai reaction. bogazici.edu.tr

The following table presents hypothetical DFT-calculated properties for this compound, based on typical results for similar molecules.

Table 2: Hypothetical DFT-Calculated Properties (B3LYP/6-31G*)
PropertyCalculated ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment1.9 DMeasures molecular polarity, influencing solubility and intermolecular forces.
Activation Energy (Polymerization)~15-20 kJ/molPredicted energy barrier for the radical addition step in polymerization. bogazici.edu.tr

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and equilibrium properties. mdpi.com This technique is invaluable for understanding how a molecule like this compound behaves in a condensed phase, such as in a solvent or in a polymer matrix. mdpi.com

Solvation and Conformation: MD simulations can model the interactions between the monomer and various solvent molecules. This can reveal how the solvent structure forms around the molecule and how the conformational flexibility of the ethyl and trimethylsilylmethyl groups is affected by the environment.

Polymerization Precursors: By simulating a melt or a concentrated solution of the monomer, MD can provide insights into the pre-organization of monomer units. nih.govmdpi.com This is crucial for understanding the initial stages of polymerization, as the relative orientation of monomers can influence reaction rates and the stereochemistry of the resulting polymer.

Polymer Properties: An atomistic model of poly(this compound) could be constructed and simulated. MD could then be used to predict bulk properties of the polymer, such as its glass transition temperature, density, and mechanical properties. It can also be used to study the diffusion of small molecules through the polymer matrix.

Interfacial Behavior: Simulations can model the behavior of the monomer or its polymer at interfaces, for example, with water or a solid surface. This is relevant for applications in coatings, adhesives, and surface modification. The trimethylsilyl group is expected to have a significant impact on surface properties due to its nonpolar and bulky nature. The interactions at biological interfaces, governed by hydrogen bonds and weak van der Waals forces, are often studied using MD simulations. acs.org

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. dtic.milnih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. nih.gov The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is typically employed to calculate nuclear shielding tensors. nih.gov These calculated shieldings can be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane) and applying empirical scaling factors to improve accuracy. youtube.com This can be invaluable for assigning complex spectra or distinguishing between potential isomers. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and corresponding intensities of a molecule. researchgate.netyoutube.com These calculations help in the assignment of experimental IR spectra, where each absorption band corresponds to a specific vibrational mode (e.g., C=O stretch, Si-C stretch, C=C stretch). dtic.mil Comparing the computed spectrum with the experimental one can confirm the presence of specific functional groups and provide confidence in the molecular structure. Studies on other acrylates have shown good agreement between DFT-calculated frequencies and experimental IR spectra. researchgate.net The family of acrylate polymers are based on acrylic acid, which contains a vinyl C=C bond and a carboxylic acid. spectroscopyonline.com

The table below shows a hypothetical comparison between experimental and DFT-calculated spectroscopic data for this compound.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
Spectroscopic ParameterTypical Experimental ValueDFT-Calculated Value (Scaled)Assignment
¹H NMR (δ, ppm)~0.10.08-Si(CH₃)₃
¹H NMR (δ, ppm)~1.81.85-CH₂-Si-
¹³C NMR (δ, ppm)~170169.5C=O
¹³C NMR (δ, ppm)~125125.2=CH₂
IR (cm⁻¹)~17151718C=O stretch
IR (cm⁻¹)~16301633C=C stretch
IR (cm⁻¹)~1250, 8501251, 855Si-CH₃ vibrations

Applications of Ethyl 2 Trimethylsilylmethyl Acrylate in Organic Synthesis and Materials Science

Utility as a Building Block in Complex Organic Molecule Synthesis

The reactivity of Ethyl 2-(trimethylsilylmethyl)acrylate, characterized by its electron-deficient double bond, makes it an excellent participant in various carbon-carbon bond-forming reactions. This utility is harnessed by synthetic chemists to construct intricate molecular frameworks, including those found in biologically active compounds.

This compound functions as a Michael acceptor, a class of compounds known for their reactivity towards nucleophiles in a conjugate addition reaction. nih.govresearchgate.net This reactivity is pivotal in the synthesis of various bioactive molecules. Although direct incorporation of the complete this compound unit into a final natural product is not extensively documented, its role as a versatile intermediate is significant. The α,β-unsaturated ester framework is a common motif in numerous biologically active compounds.

The reactivity of acrylate-type structures is analogous to that seen in covalent inhibitors, where the acrylate (B77674) group can form a covalent bond with nucleophilic residues, such as cysteine, in target proteins. nih.gov This mechanism is a cornerstone of drug discovery for developing highly specific and potent inhibitors. For instance, acrylamide (B121943) groups, which are structurally related Michael acceptors, are used in targeted covalent inhibitors of kinases. nih.gov The electrophilic nature of this compound allows it to be used in the synthesis of α-methylene lactams and lactones, which are classes of compounds known for their cytotoxic and other biological activities.

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. This compound is an ideal component for these processes due to its functionality as a Michael acceptor. researchgate.netgoogle.com

In these reaction cascades, the initial Michael addition of a nucleophile to the acrylate double bond generates a new enolate intermediate. This intermediate can then participate in subsequent intramolecular or intermolecular reactions, leading to the rapid assembly of complex cyclic or acyclic structures. A well-known example of this principle is the base-catalyzed addition of a β-dicarbonyl compound, such as a β-keto ester or diketone, to a multifunctional acrylate. researchgate.netgoogle.com This reaction can be the initiating step in a sequence to form highly functionalized oligomers or complex heterocyclic systems. The reaction between an acetoacetate (B1235776) donor and an acrylate acceptor is a classic Carbon-Michael transformation that can be integrated into multicomponent syntheses. researchgate.net The trimethylsilyl (B98337) group in this compound can also influence the stereochemical outcome of these reactions or serve as a handle for further synthetic transformations.

Contributions to Polymer Chemistry and Advanced Materials

In materials science, the polymerization of this compound and its incorporation into copolymers leads to the creation of advanced materials with unique and tunable properties. The presence of the organosilicon group imparts characteristics that are distinct from conventional polyacrylates.

The polymerization of silicon-containing monomers like this compound is a key strategy for producing organosilicon polymers. These polymers combine the properties of a flexible polymer backbone with the unique characteristics of silicon, such as high thermal stability and gas permeability. For example, poly(1-trimethylsilyl-1-propyne), another silicon-containing polymer, exhibits an exceptionally high free volume and microporous structure, leading to very high gas permeability. researchgate.net

Silicon-based modifications to acrylic polymers are known to enhance their performance. rsc.org The incorporation of silyl (B83357) groups can improve thermal stability, weather resistance, and adhesion to various substrates. rsc.orgemerald.com Atom Transfer Radical Polymerization (ATRP) has been successfully used for the controlled copolymerization of silylated methacrylates, such as 2-(trimethylsilyl) ethyl methacrylate (B99206), with other monomers like methyl methacrylate. researchgate.net This technique allows for the synthesis of polymers with controlled molecular weights and narrow distributions, enabling fine-tuning of the final material's properties. researchgate.net

Copolymerization is a versatile method used to tailor the properties of polymers for specific applications. This compound can be copolymerized with a wide range of other vinyl monomers to produce specialty copolymers. For instance, the copolymerization of silylated methacrylates with methyl methacrylate (MMA) has been studied to create copolymers with specific microstructures. researchgate.net

The general field of acrylate copolymerization is vast, with monomers like ethyl acrylate and methyl methacrylate being copolymerized with partners such as acrylic acid, ethylene, and N-substituted maleimides to achieve desired properties. mdpi.comresearchgate.netresearchgate.net These strategies are employed to control characteristics like glass transition temperature (Tg), flexibility, and chemical resistance. In the case of this compound, its copolymerization introduces silicon-specific properties into the polymer chain. For example, a study on the atom transfer radical copolymerization of methyl methacrylate and 2-(trimethylsilyl) ethyl methacrylate demonstrated that such processes can be run continuously to produce copolymers with consistent quality. researchgate.net

The data below illustrates typical monomer reactivity ratios for a related acrylate copolymer system, which are crucial for predicting copolymer composition and microstructure.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
Methyl Methacrylate (MMA)2-Ethoxyethyl Methacrylate (2-EOEMA)0.84360.77510.6614Random
Data derived from a study on the free-radical copolymerization of MMA and 2-EOEMA. sapub.org

The incorporation of the trimethylsilylmethyl group into a polymer has a significant impact on its material properties.

Mechanical Properties: The mechanical properties of polymers, such as hardness and tensile strength, can be effectively tuned by incorporating silicon. Adding a polysilazane cross-linker to an acrylic polymer system was found to significantly increase the hardness of the resulting film. rsc.org In polyacrylate/silica (B1680970) composites, the silica filler enhances the tensile strength. emerald.com The bulky trimethylsilylmethyl side group in polymers derived from this compound can increase the polymer's stiffness and glass transition temperature (Tg) compared to a non-silylated analogue like poly(ethyl acrylate), which has a very low Tg (around -24°C) and is soft and sticky at room temperature. scribd.com

The table below summarizes the thermal decomposition temperatures for related polyacrylates, providing a baseline for comparison.

PolymerDecomposition Temperature Range
Poly(ethyl 2-cyanoacrylate)Two main decompositions at 148–163°C and 204–208°C (post-cured) sci-hub.se
Poly(2-ethylhexyl acrylate)Stable up to ~250°C (at 5°C/min heating rate) mdpi.com
Poly(N,N-dimethylaminoethyl methacrylate)Two-stage decomposition, first stage up to ~390°C, second stage from 390-560°C nih.gov

Emerging Applications in Catalysis and Sensing (excluding clinical)

The incorporation of silicon-containing moieties into polymer structures can impart valuable properties such as thermal stability, hydrophobicity, and chemical inertness. For polymers of this compound, the trimethylsilyl group is a key feature that can be leveraged for advanced applications.

In the realm of catalysis, polymers derived from this compound could serve as robust catalyst supports. The trimethylsilyl groups could potentially be chemically modified to anchor catalytic metal complexes. This approach allows for the heterogenization of homogeneous catalysts, combining the high activity and selectivity of the catalyst with the ease of separation and recyclability of a solid support. For instance, the silicon-carbon bond could be functionalized to introduce ligands capable of coordinating with transition metals used in various organic transformations. acs.org

Furthermore, these polymers could act as scaffolds for the in-situ synthesis of metallic nanoparticles. The polymer matrix can stabilize the nanoparticles, preventing their aggregation and enhancing their catalytic activity and longevity. The hydrophobic nature imparted by the silyl groups could also be advantageous in creating specific microenvironments for catalytic reactions, particularly in aqueous media.

In the field of non-clinical sensing, polymers of this compound present several promising avenues. The inherent properties of organosilicon polymers, such as low surface energy and good adhesion to various substrates, make them suitable for the development of sensor coatings. nih.gov These coatings can be designed to selectively interact with specific analytes.

For optical sensors, the polymer's refractive index and its potential to form thin, uniform films are beneficial. Changes in the polymer's properties, such as swelling or a change in refractive index upon interaction with an analyte, could be transduced into a measurable optical signal. numberanalytics.com For example, a sensor for volatile organic compounds (VOCs) could be conceptualized, where the absorption of VOCs into the hydrophobic polymer matrix alters its optical properties.

In the context of electrochemical sensors, while the polymer itself is not conductive, it can be a critical component of a composite sensing layer. nih.gov It could be blended with conductive materials, such as carbon nanotubes or metal nanoparticles, to create a sensing platform. The trimethylsilyl groups could be functionalized to introduce specific recognition elements for target analytes, thereby enhancing the sensor's selectivity.

While the following data is speculative and based on the potential of the material, it illustrates the possible research directions for polymers derived from this compound in catalysis and sensing.

Potential Application Area Specific Role of Poly(this compound) Hypothetical Example Potential Advantages
Catalysis Catalyst SupportImmobilization of a palladium complex for cross-coupling reactions.Enhanced catalyst stability, recyclability, and ease of product separation.
Nanoparticle ScaffoldTemplate for the synthesis of gold nanoparticles for oxidation reactions.Control over nanoparticle size and prevention of aggregation.
Sensing (Non-clinical) Optical Sensor CoatingDetection of volatile organic compounds (VOCs) through changes in refractive index.High sensitivity due to the hydrophobic nature of the polymer.
Electrochemical Sensor MatrixComponent of a composite electrode for the detection of non-polar analytes.Improved sensor selectivity through functionalization of the silyl groups.

Future Directions and Challenges in Ethyl 2 Trimethylsilylmethyl Acrylate Research

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the development of sustainable and efficient synthetic methodologies. For Ethyl 2-(trimethylsilylmethyl)acrylate, moving beyond traditional synthetic routes is a key challenge and a significant area for future research.

Future research should prioritize the development of catalytic, one-pot syntheses. Such approaches would ideally start from readily available and less hazardous starting materials. A potential avenue for exploration is the direct, atom-economical addition of a trimethylsilylmethyl group to an acrylate (B77674) precursor, or vice-versa, mediated by a highly efficient and recyclable catalyst.

Biocatalysis represents another promising frontier for the sustainable synthesis of organosilicon compounds. sigmaaldrich.com While the direct enzymatic synthesis of this compound has not yet been reported, the broader field of organosilicon biotechnology is an active area of research. sigmaaldrich.com The discovery or engineering of enzymes capable of catalyzing the formation of carbon-silicon bonds in the context of acrylate synthesis would be a groundbreaking achievement, offering a highly specific and environmentally benign production method. sigmaaldrich.com

Furthermore, the use of alternative and greener reaction media, such as supercritical fluids or aqueous systems, could significantly reduce the environmental footprint of the synthesis. sigmaaldrich.com The development of such sustainable routes is critical for the potential large-scale application of this compound in industrial processes.

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

The dual functionality of this compound—the electron-deficient alkene of the acrylate and the silicon-containing side chain—suggests a rich and largely unexplored reactive landscape. Future research is poised to uncover novel reactivity patterns and elucidate the underlying mechanistic pathways.

The steric and electronic effects of the trimethylsilylmethyl group are expected to significantly influence the reactivity of the acrylate double bond. This could lead to unique outcomes in various chemical transformations, including cycloaddition reactions, conjugate additions, and polymerization processes. For instance, in [3+2] cycloaddition reactions, the presence of a silicon substituent can alter the structure and reactivity of the participating molecules. nih.gov While this has been studied for other silyl-containing compounds, a detailed investigation into how the trimethylsilylmethyl group in this compound directs the stereoselectivity and regioselectivity of such reactions is a key area for future work.

Moreover, the silicon-carbon bond itself can be a site of reactivity under specific conditions. The development of selective transformations that functionalize the trimethylsilylmethyl group while preserving the acrylate moiety, or vice-versa, would greatly expand the synthetic utility of this monomer. This could involve, for example, the selective cleavage of the Si-C bond to generate a reactive intermediate that can then participate in further chemical reactions.

Detailed mechanistic studies, employing a combination of experimental techniques (such as kinetic analysis and isotopic labeling) and computational methods, will be crucial to understanding and predicting the behavior of this compound in these novel reactions. A thorough understanding of the reaction mechanisms will enable the rational design of new synthetic methodologies and the targeted synthesis of complex molecules.

Advancements in Computational Prediction and Design of this compound Transformations

Computational chemistry offers a powerful toolkit for predicting the reactivity of molecules and for the in silico design of new chemical transformations. For this compound, computational methods can provide invaluable insights that would be time-consuming and costly to obtain through experimentation alone.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule, providing information about bond lengths, bond angles, and the distribution of electron density. Such studies can help to rationalize the observed reactivity and to predict how the molecule will interact with other reagents. For example, DFT has been used to study the conformational preferences and vibrational spectra of other acrylates, providing a foundation for similar investigations into this compound. sigmaaldrich.com

Furthermore, computational modeling can be used to explore the potential energy surfaces of various reactions involving this compound. This allows for the calculation of activation barriers and reaction energies, providing predictions about the feasibility and selectivity of different reaction pathways. This predictive power can guide experimental work by identifying the most promising reaction conditions and catalysts.

Looking ahead, the integration of machine learning and artificial intelligence with computational chemistry could revolutionize the design of new transformations. By training algorithms on existing experimental and computational data, it may become possible to predict the outcomes of reactions involving this compound with high accuracy and to identify entirely new and unexpected reactivity patterns.

A significant challenge in this area is the current lack of extensive experimental data for this compound, which is needed to validate and refine computational models. As more experimental research is conducted, the predictive power of computational methods will undoubtedly increase, accelerating the pace of discovery in this field.

Integration into Advanced Functional Materials and Nanostructures

The unique chemical structure of this compound makes it a highly attractive building block for the synthesis of advanced functional materials and nanostructures. The polymer derived from this monomer, poly(this compound), and its copolymers could exhibit a range of desirable properties imparted by the presence of the silicon-containing side chains.

The incorporation of silicon into polymers can enhance properties such as thermal stability, gas permeability, and surface hydrophobicity. These characteristics are highly sought after in a variety of applications, including high-performance coatings, membranes for gas separation, and advanced lithography. While the polymerization of other acrylates is well-established, the specific polymerization behavior of this compound and the properties of the resulting polymers are areas ripe for investigation. researchgate.net

The trimethylsilylmethyl group can also serve as a reactive handle for the post-polymerization modification of the material. This would allow for the covalent attachment of other functional molecules, leading to the creation of "smart" materials that can respond to external stimuli or that possess specific biological or catalytic activity. For example, similar strategies have been used to modify nanoporous films with other functional polymers to create pH and ion-responsive materials. nih.gov

Furthermore, this compound could be a key component in the fabrication of nanostructured materials. Its ability to be incorporated into block copolymers could enable the self-assembly of these polymers into well-defined nanoscale morphologies, such as spheres, cylinders, and lamellae. These nanostructured materials could find applications in areas such as drug delivery, nanolithography, and the templated synthesis of other nanomaterials. The synthesis of hybrid nanoparticles with functional polymer brushes has been demonstrated with other methacrylate (B99206) monomers, suggesting a potential pathway for the use of this compound in this domain. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(trimethylsilylmethyl)acrylate, and how can purity be assessed?

this compound is typically synthesized via esterification or functionalization of acrylate precursors. A common approach involves modifying the Baylis-Hillman reaction, where ethyl acrylate reacts with formaldehyde and trimethylsilylmethyl derivatives under basic conditions to introduce the silyl group . Post-synthesis, purity is assessed using gas chromatography (GC) with flame ionization detection, as demonstrated by commercial samples achieving >97.0% purity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) is critical for structural validation, particularly to confirm the presence of the trimethylsilyl group (δ ~0.1 ppm in 1^1H NMR) and acrylate ester functionality .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should focus on hydrolysis susceptibility due to the silyl group’s sensitivity to moisture. Accelerated aging experiments under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) can monitor degradation via GC or Fourier-transform infrared (FTIR) spectroscopy. For long-term storage, anhydrous conditions (e.g., molecular sieves) and inert atmospheres (argon/nitrogen) are recommended .

Advanced Research Questions

Q. How can this compound be utilized in catalytic processes, such as cross-coupling reactions?

The trimethylsilylmethyl group acts as a versatile intermediate in transition-metal-catalyzed reactions. For example, in palladium-catalyzed cross-couplings, the silyl group can undergo protodesilylation or transmetalation to form carbon-carbon bonds. Researchers should optimize reaction parameters (e.g., catalyst loading, solvent polarity) to balance reactivity and selectivity. TiO2_2-based catalysts, effective in dehydrating ethyl acrylate derivatives to nitriles, may also be adapted for similar transformations .

Q. What strategies mitigate side reactions during polymerization of this compound?

Radical polymerization of this monomer may face challenges due to steric hindrance from the bulky silyl group. To enhance conversion, use initiators with lower activation energies (e.g., azobisisobutyronitrile, AIBN) at 60–80°C. Alternatively, controlled/living polymerization techniques (ATRP, RAFT) can improve molecular weight distribution. Kinetic studies using differential scanning calorimetry (DSC) can quantify polymerization enthalpy (e.g., −29 to −53 kJ·mol1^{-1} for similar acrylates) and guide process optimization .

Q. How does the trimethylsilylmethyl group influence the regioselectivity of nucleophilic additions to this compound?

The electron-donating silyl group directs nucleophilic attack to the β-position of the acrylate via hyperconjugation. For example, in Michael additions, soft nucleophiles (e.g., thiols) preferentially target the β-carbon. Density functional theory (DFT) calculations can model transition states to rationalize selectivity. Experimental validation via 29^{29}Si NMR or X-ray crystallography may further elucidate steric and electronic effects .

Data Contradictions and Resolution

Q. Conflicting reports exist on the hydrolytic stability of silyl-containing acrylates. How can researchers reconcile these discrepancies?

Discrepancies arise from variations in experimental conditions (pH, solvent). For this compound, systematic studies under acidic (pH < 4), neutral, and basic (pH > 10) conditions are required. Kinetic profiling via 1^1H NMR or mass spectrometry can quantify hydrolysis rates. For instance, silyl ethers hydrolyze rapidly under basic conditions but remain stable in anhydrous aprotic solvents (e.g., THF, DMF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.